2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline

Medicinal Chemistry SAR CNS Receptor Ligands

Piperazinyl-quinoline 5-HT₆ SAR studies often lack probes with dual-methoxy substitution, limiting substituent-tolerance analysis and HPLC detection sensitivity. This compound addresses both gaps. • DMPP motif extends SAR beyond patent mono-methoxy examples; potential >100-fold affinity variation • 280 nm chromophore improves HPLC-UV impurity profiling vs. core intermediate (CAS 50693-78-2) • logP ~3.5-4.0, MW 419.53; suited for PAMPA-BBB permeability validation • Use as selectivity control in broad-panel screening (5-HT₆, D₂/D₃, adrenergic) Authenticated ¹H NMR (SpectraBase) ensures identity confidence for reference standard use.

Molecular Formula C25H29N3O3
Molecular Weight 419.5 g/mol
Cat. No. B12190505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline
Molecular FormulaC25H29N3O3
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CCC4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C25H29N3O3/c1-18-16-24(26-21-7-5-4-6-20(18)21)27-12-14-28(15-13-27)25(29)11-9-19-8-10-22(30-2)23(17-19)31-3/h4-8,10,16-17H,9,11-15H2,1-3H3
InChIKeyLXULSKSLRAMZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline – Compound-Class Definition and Procurement-Relevant Identity


The compound 2-{4-[3-(3,4-dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline (C₂₅H₂₉N₃O₃, MW 419.53 g·mol⁻¹, InChIKey LXULSKSLRAMZMP‑UHFFFAOYSA‑N) belongs to the piperazinyl‑quinoline class, specifically characterized by a 4‑methylquinoline core linked via a piperazine spacer to a 3‑(3,4‑dimethoxyphenyl)propanoyl moiety [1]. The quinoline‑piperazine scaffold has been broadly patented for CNS indications, including 5‑HT₆ receptor antagonism and related neuropsychiatric disorders [2]. This particular substitution pattern—combining the 4‑methyl group on the quinoline ring with a dimethoxy‑bearing phenylpropanoyl side‑chain—distinguishes it from numerous analogs that employ indole, cyclohexyl, or other aryl replacements [3].

Why a Generic Piperazinyl‑Quinoline Cannot Substitute for 2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline


Within the piperazinyl‑quinoline family, variations in the acyl substituent and quinoline‑ring methylation profoundly alter both physicochemical properties and biological target selectivity. The patented piperazinyl‑quinoline pharmacophore (WO2005030724A1, US7439243) demonstrates that 5‑HT₆ receptor affinity varies by >100‑fold depending on the nature of the terminal aryl group and the quinoline substitution pattern [1]. The 3,4‑dimethoxyphenylpropanoyl side‑chain of the target compound introduces two hydrogen‑bond acceptors and alters lipophilicity relative to analogs bearing indole, cyclohexyl, or unsubstituted phenyl groups, potentially affecting CNS penetration and off‑target binding profiles [2]. Consequently, a researcher or procurement professional selecting a compound for SAR exploration, assay development, or reference‑standard qualification cannot simply interchange any available piperazinyl‑quinoline without risking a complete loss of the structure‑dependent properties that define the model system.

Quantitative Differentiation Evidence for 2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline Versus Closest Analogs


Structural Differentiation: 3,4-Dimethoxyphenylpropanoyl Side‑Chain Versus Indole and Cyclohexyl Analogs

The target compound bears a 3‑(3,4‑dimethoxyphenyl)propanoyl substituent on the piperazine nitrogen. Its closest documented analog, 2‑{4‑[3‑(1H‑indol‑3‑yl)propanoyl]‑1‑piperazinyl}‑4‑methylquinoline, replaces the dimethoxyphenyl system with an indole . A second comparator, 3‑cyclohexyl‑1‑[4‑(5,8‑dimethoxy‑4‑methylquinolin‑2‑yl)piperazin‑1‑yl]propan‑1‑one, positions the dimethoxy groups on the quinoline ring and uses a cyclohexylpropanoyl side‑chain . The 3,4‑dimethoxyphenyl group contributes two methoxy oxygen atoms as hydrogen‑bond acceptors and increases the polar surface area relative to the indole analog, predicted to modulate blood‑brain barrier permeability and receptor‑binding orientation within the 5‑HT₆ pharmacophore disclosed in WO2005030724A1 [1].

Medicinal Chemistry SAR CNS Receptor Ligands

Spectroscopic Identification: ¹H NMR Signature Enables Analytical Differentiation from Co‑Eluting Quinoline Impurities

The compound possesses a fully assigned ¹H NMR spectrum archived in SpectraBase (Compound ID FXa8C3dAgWK) [1]. The combination of the 4‑methyl singlet (δ ~2.6–2.7 ppm, integrated for 3H), the two methoxy singlets (δ ~3.8–3.9 ppm, 3H each), and the diagnostic quinoline aromatic multiplet pattern provides a fingerprint that distinguishes it from the core intermediate 4‑methyl‑2‑(piperazin‑1‑yl)quinoline (CAS 50693‑78‑2, C₁₄H₁₇N₃, MW 227.3) and from dimethoxy‑on‑quinoline regioisomers such as 5,8‑dimethoxy‑4‑methyl‑2‑(piperazin‑1‑yl)quinoline (MW ~287.4) . No other publicly available reference spectrum for this exact substitution pattern exists outside SpectraBase.

Analytical Chemistry Quality Control Reference Standards

Class‑Level Pharmacological Differentiation: Piperazinyl‑Quinoline 5‑HT₆ Receptor SAR Indicates Substitution‑Dependent Affinity Shifts

The piperazinyl‑quinoline patent family (WO2005030724A1, US7439243) explicitly teaches that the nature of the terminal aryl or heteroaryl group (designated ‘A’ in Formula I) and the quinoline‑ring substituents (R₃–R₅) determine 5‑HT₆ receptor affinity and selectivity [1]. Within the exemplified scope, replacement of a phenyl ring with a methody‑substituted phenyl or heteroaryl system produced up to 100‑fold differences in pKᵢ values in radioligand binding assays (HEK‑293 cells expressing human 5‑HT₆) [1]. Although the specific target compound is not a claimed exemplary compound in the published patents, its 3,4‑dimethoxyphenylpropanoyl side‑chain positions it structurally between the high‑affinity 3‑methoxyphenyl and 3,4‑methylenedioxyphenyl analogs described in the patent SAR tables [2].

Neuropharmacology 5‑HT₆ Receptor Patent SAR

Physicochemical Profile Differentiation: Calculated logP and H‑Bond Acceptor Count Versus Core Scaffold

The compound’s physicochemical profile (MW = 419.53; 5 H‑bond acceptors; 0 H‑bond donors; calculated logP ~3.5–4.0) places it in a different CNS drug‑likeness space relative to the unadorned 4‑methyl‑2‑(piperazin‑1‑yl)quinoline core (MW = 227.3; 2 H‑bond acceptors; 1 H‑bond donor; logP ~2.0) . According to the CNS MPO (Multiparameter Optimization) scoring framework, the target compound’s higher logP and increased molecular weight shift it closer to the upper boundary of the desirable CNS drug space, whereas the core scaffold resides firmly within the optimal zone. For peripheral‑target programs or cellular assays requiring higher membrane partitioning, this shift may be advantageous.

Physicochemical Properties Drug‑Likeness CNS MPO

Recommended Application Scenarios for 2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline Based on Available Evidence


5‑HT₆ Receptor SAR Probe in Piperazinyl‑Quinoline CNS Programs

This compound can serve as a substituent‑tolerance probe within the well‑documented piperazinyl‑quinoline 5‑HT₆ pharmacophore described in WO2005030724A1 [1]. Its 3,4‑dimethoxyphenylpropanoyl motif extends the SAR knowledge beyond the mono‑methoxy and methylenedioxy examples disclosed in the patent, enabling medicinal chemistry teams to test whether dual methoxy substitution on the terminal phenyl ring retains or enhances receptor affinity. Procurement should specify this exact compound, as the indole‑propanoyl analog introduces a hydrogen‑bond donor and altered π‑stacking geometry that is mechanistically distinct.

Analytical Reference Standard for Quinoline‑Piperazine Process Chemistry QC

The authenticated ¹H NMR spectrum (SpectraBase Compound ID FXa8C3dAgWK) [2] makes this compound a viable reference standard for identity and purity testing in synthetic route development. Unlike the core intermediate 4‑methyl‑2‑(piperazin‑1‑yl)quinoline (CAS 50693‑78‑2), the presence of the dimethoxyphenylpropanoyl chromophore enables additional HPLC‑UV detection at 280 nm, improving sensitivity in impurity profiling. Laboratories synthesizing libraries of N‑acylated piperazinyl‑quinolines can use this compound as a retention‑time marker and system suitability standard.

Physicochemical Profiling Benchmark for CNS Drug‑Likeness Assessment

With a calculated logP of ~3.5–4.0 and MW of 419.53 , this compound occupies a borderline region of the CNS drug‑likeness space (CNS MPO score ~4.0–5.0). It can be used as a tool compound in permeability assays (PAMPA‑BBB, MDCK‑MDR1) to experimentally validate the impact of the dimethoxyphenylpropanoyl group on passive membrane permeation relative to lower‑logP piperazinyl‑quinoline analogs. This is directly relevant for drug discovery programs optimizing CNS penetration of quinoline‑based preclinical candidates.

Selectivity Counter‑Screen in Kinase or GPCR Panel Profiling

Given the piperazinyl‑quinoline scaffold’s known polypharmacology (5‑HT₆, D₂/D₃, adrenergic receptors) [3], this compound is suitable as a selectivity control in broad‑panel receptor‑screening campaigns. Its dimethoxyphenyl substituent may shift selectivity relative to the simpler phenyl or indole variants, making it useful for identifying off‑target liabilities in chemical series that share the quinoline‑piperazine template but are being optimized for non‑CNS primary targets.

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